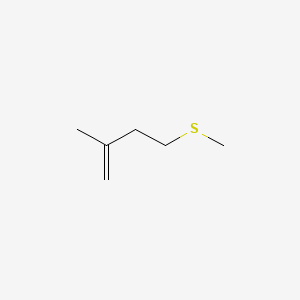
1-Butene, 2-methyl-4-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta3-Isopentenyl methyl sulfide is a colorless liquid with a strong garlic-like odor. It is widely used in the synthesis of various organic compounds and plays a crucial role as a precursor in the production of sulfur-containing compounds. This compound is commonly used in the pharmaceutical and fragrance industries due to its antimicrobial properties and its utility as a flavoring agent in food products .
Métodos De Preparación
Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Delta3-Isopentenyl methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.
Medicine: It is explored for its potential therapeutic effects due to its antimicrobial and possibly anti-inflammatory properties.
Industry: It is used in the fragrance industry for its strong odor and in the food industry as a flavoring agent
Mecanismo De Acción
The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparación Con Compuestos Similares
Delta3-Isopentenyl methyl sulfide can be compared with other sulfur-containing compounds such as:
Methyl mercaptan: Similar in structure but with a simpler composition, used primarily in the gas industry.
Dimethyl sulfide: Another sulfur-containing compound with a strong odor, used in the production of dimethyl sulfoxide.
Allyl methyl sulfide: Found in garlic, with similar antimicrobial properties but different applications in food and health industries.
Delta3-Isopentenyl methyl sulfide is unique due to its specific structure, which provides a balance of reactivity and stability, making it versatile for various applications .
Propiedades
Número CAS |
5952-75-0 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 |
Clave InChI |
UTEDUYINKYCEKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


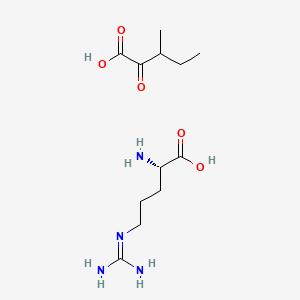
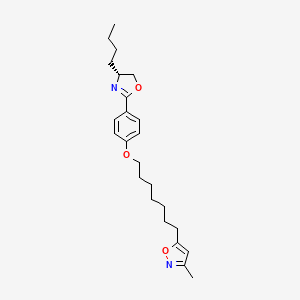
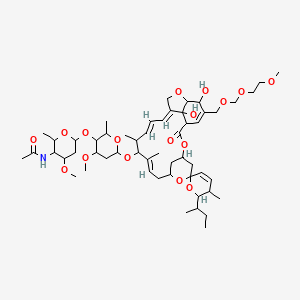
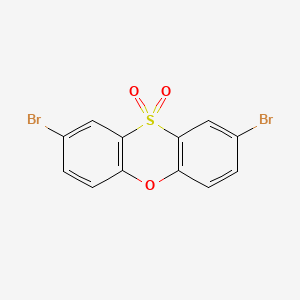
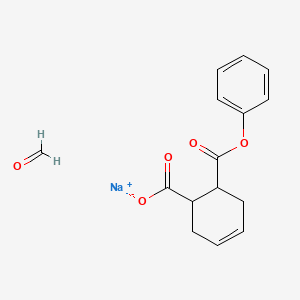
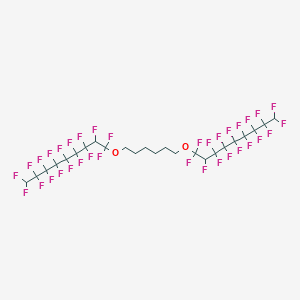
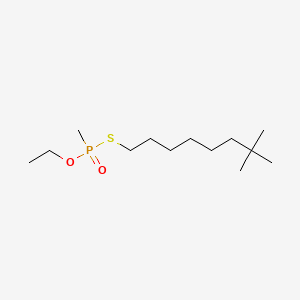
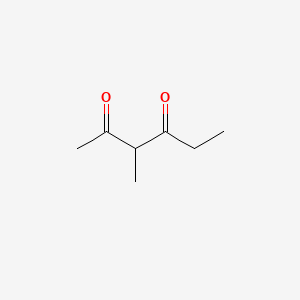
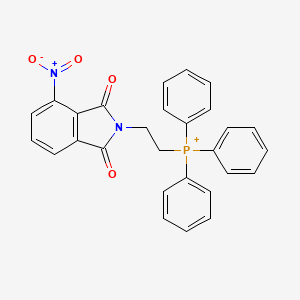
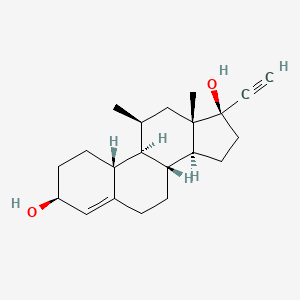
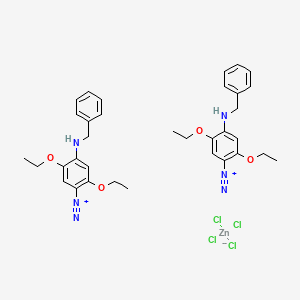
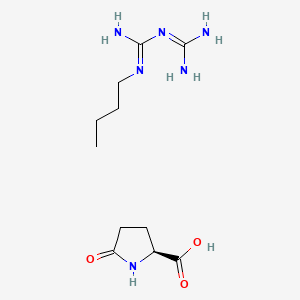
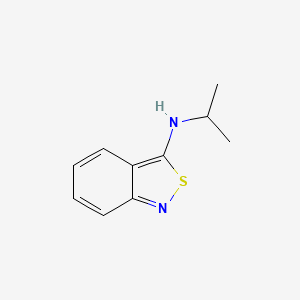
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
